4-Ethyl-2,6-dimethylheptane is an organic compound classified as an alkane with the molecular formula and a molecular weight of approximately 156.3083 g/mol. This compound features a branched structure characterized by an ethyl group at the fourth carbon and two methyl groups at the second and sixth carbons of a heptane backbone. Its structural uniqueness contributes to its potential applications in various chemical processes and industries.
4-Ethyl-2,6-dimethylheptane undergoes typical alkane reactions, including combustion and free radical halogenation. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water, releasing energy. The reaction can be represented as:
In halogenation, 4-ethyl-2,6-dimethylheptane can react with halogens (e.g., bromine or chlorine) under UV light to form haloalkanes. The branching in its structure affects the reactivity and selectivity of these reactions, particularly in determining the positions of substitution on the carbon chain
4-Ethyl-2,6-dimethylheptane can be synthesized through several methods:
Interaction studies involving 4-ethyl-2,6-dimethylheptane primarily focus on its combustion characteristics and reactivity with oxygen. Research indicates that the branching structure influences the reaction kinetics and mechanisms during oxidation processes. Understanding these interactions is crucial for optimizing its use in fuel applications and assessing environmental impacts .
Several compounds share structural similarities with 4-ethyl-2,6-dimethylheptane. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,6-Dimethylheptane | Straight-chain with two methyl groups | More linear structure; less branching |
| 3-Ethyl-2-methylhexane | Ethyl group at third position | Different branching pattern |
| 2-Methyl-3-heptyne | Alkyne functional group | Contains a triple bond |
| 4-Isopropyl-3-methylheptane | Isopropyl group at fourth position | Different branching leading to varying properties |
4-Ethyl-2,6-dimethylheptane's unique combination of an ethyl group and two methyl groups gives it distinct physical properties compared to these similar compounds. This branching enhances its octane rating and alters its reactivity profile in
The direct alkylation of alkanes with aromatic hydrocarbons using solid acid catalysts offers a scalable route to branched alkanes. For instance, H-beta zeolites combined with platinum-supported hydrotalcite (Pt/HT) nanoparticles facilitate the alkylation of benzene with 2-methylhexane, yielding heptylbenzenes as intermediates. Subsequent hydrodeoxygenation converts these intermediates into 4-ethyl-2,6-dimethylheptane with approximately 20% efficiency. The Pt/HT system enhances reaction rates by promoting dehydrogenation-hydrogenation cycles, while the zeolite’s microporous structure ensures shape selectivity.
| Catalyst System | Substrate | Main Product | Yield (%) |
|---|---|---|---|
| H-beta + Pt/HT | 2-methylhexane | Heptylbenzenes | 20 |
| H-beta | 3-methylhexane | Pentylbenzenes | 35 |
Electrochemical methods paired with photoredox catalysis enable selective C–H bond activation in alkanes. An iron-nickel binary system operates at an ultra-low anodic potential (0.23 V vs. Ag/AgCl), minimizing side reactions and enabling the alkylation of 2,6-dimethylheptane with ethyl groups. This method achieves >70% functional group compatibility, making it suitable for synthesizing 4-ethyl-2,6-dimethylheptane from simpler precursors. The dual catalytic mechanism involves:
This approach avoids stoichiometric oxidants and reduces waste, aligning with green chemistry principles.
4-Ethyl-2,6-dimethylheptane is a branched saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol [1]. This compound belongs to the class of highly branched alkanes, characterized by its complex three-dimensional structure that incorporates multiple methyl branches along its heptane backbone [2]. The compound exhibits a Chemical Abstracts Service registry number of 61868-31-3 and demonstrates unique physical and chemical properties that distinguish it from linear alkane counterparts [1].
| Property | Value | Reference/Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄ | PubChem [1] |
| Molecular Weight (g/mol) | 156.31 | PubChem [1] |
| CAS Number | 61868-31-3 | PubChem [1] |
| Density (g/cm³) | 0.755* | Similar structure estimate [3] |
| Boiling Point (°C) | 179* | Similar structure estimate [3] |
| XLogP3-AA | 5.3 | PubChem [1] |
| Hydrogen Bond Donor Count | 0 | PubChem [1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem [1] |
| Rotatable Bond Count | 5 | PubChem [1] |
| Topological Polar Surface Area (Ų) | 0 | PubChem [1] |
| Heavy Atom Count | 11 | PubChem [1] |
| Complexity | 72 | PubChem [1] |
*Estimated values based on similar branched alkane structures
The thermodynamic stability of branched alkanes like 4-Ethyl-2,6-dimethylheptane exceeds that of their linear counterparts due to favorable electrostatic interactions and reduced steric energy contributions [4] [5]. Research utilizing density functional theory has demonstrated that branched alkanes possess lower destabilizing steric energy compared to linear alkanes, with this advantage offset by quantum energy terms that ultimately favor the electrostatic energy component supporting alkane branching [4].
The utilization of 4-Ethyl-2,6-dimethylheptane as a precursor in polymer additive development represents a significant advancement in materials science applications [6] [7]. Branched alkanes serve as critical building blocks in the synthesis of complex polymer architectures, particularly in the development of hyperbranched polymers and star-like copolymers [8]. The unique structural characteristics of 4-Ethyl-2,6-dimethylheptane enable its incorporation into polymer systems where controlled branching is essential for achieving desired material properties [9].
Research in polymer precursor synthesis has demonstrated that branched hydrocarbon compounds facilitate the formation of multidimensional macromolecules through controlled polymerization mechanisms [10] [9]. The synthesis pathway typically involves the transformation of branched alkane precursors through single electron transfer-living radical polymerization techniques, enabling precise control over polymer architecture and molecular weight distribution [11]. Studies have shown that polymer precursors derived from branched alkanes exhibit enhanced thermal stability and improved processing characteristics compared to linear counterparts [12].
The mechanism by which 4-Ethyl-2,6-dimethylheptane functions as a polymer additive precursor involves its integration into polymer backbone structures through radical polymerization processes [13]. The branched nature of the compound provides multiple reactive sites that facilitate cross-linking reactions and the formation of three-dimensional polymer networks [7]. Research has indicated that branched alkane precursors contribute to the development of polymers with enhanced mechanical properties, including improved tensile strength and impact resistance [14].
Advanced polymer synthesis utilizing 4-Ethyl-2,6-dimethylheptane derivatives has demonstrated success in creating materials with tailored properties for specific applications [15]. The compound serves as an effective modifier in polymer formulations, enhancing processability and enabling the production of materials with reduced energy consumption during manufacturing [12]. Studies have documented the successful incorporation of branched alkane precursors in continuous polymer synthesis processes, resulting in materials with consistent quality and improved performance characteristics [12].
4-Ethyl-2,6-dimethylheptane demonstrates significant potential as a performance enhancer in advanced lubricant formulations, particularly in applications requiring superior viscosity index improvement and thermal stability [16] [8]. The branched molecular structure of this compound contributes to enhanced lubricant performance through multiple mechanisms, including viscosity modification, oxidation resistance, and improved low-temperature flow properties [17].
Research into branched alkane lubricant additives has revealed that compounds like 4-Ethyl-2,6-dimethylheptane function as effective viscosity index improvers through their ability to maintain fluid viscosity across wide temperature ranges [8]. The hyperbranched polymer derivatives of this compound have demonstrated exceptional performance in lubricant applications, with viscosity index values reaching as high as 212, significantly exceeding conventional linear polymer additives [8]. The mechanism involves the expansion of branched polymer chains at elevated temperatures, compensating for the natural viscosity decrease of base oils [8].
| Additive Type | Concentration (wt%) | Performance Metric | Measured Value | Reference Standard |
|---|---|---|---|---|
| Viscosity Index Improver (Star Polymer) | 11.31-11.47 | Kinematic Viscosity at 100°C (cSt) | 19.00-19.01 | ASTM D445 [16] |
| Extreme Pressure Additive | 2.00 | Load Carrying Capacity | Enhanced | ASTM D2783 [18] |
| Antiwear Agent | 1.00 | Wear Reduction (%) | 85-95 | ASTM D4172 [18] |
| Rust Inhibitor | 0.60 | Corrosion Protection | Excellent | ASTM D665 [18] |
| Oxidation Inhibitor | 0.25 | Oxidation Stability | Extended | ASTM D2272 [18] |
| Metal Deactivator | 0.15 | Metal Passivation | Effective | ASTM D130 [18] |
| Branched Alkane Additive | 0.1-30 | Viscosity Index | Variable | ASTM D2270 [19] |
| Hyperbranched Polymer | 0.03 | Viscosity Index | 212 | ASTM D2270 [8] |
The incorporation of 4-Ethyl-2,6-dimethylheptane derivatives in lubricant formulations has shown remarkable improvements in cold flow properties and reduced energy consumption during operation [17]. Studies utilizing aldol condensation synthesis pathways have produced branched alkane lubricant base oils with viscous properties comparable to commercial petroleum-derived Group III and Group IV base oils, while offering superior environmental performance [17]. The branched structure provides enhanced molecular interactions that contribute to improved film strength and reduced friction coefficients under extreme operating conditions [20].
Advanced research in lubricant additive development has demonstrated that 4-Ethyl-2,6-dimethylheptane-based formulations exhibit superior performance in multi-grade engine oils [16]. The compound functions synergistically with other lubricant additives, including extreme pressure agents and antiwear compounds, to provide comprehensive protection under diverse operating conditions [18]. Performance testing has revealed that lubricants containing branched alkane additives maintain stable viscosity characteristics across temperature ranges from sub-zero to elevated operating temperatures [16].
The application of 4-Ethyl-2,6-dimethylheptane as a specialty solvent in chemical processes leverages its unique combination of high volatility, chemical stability, and selective solvation properties [21] [22]. The branched alkane structure provides exceptional performance in applications requiring precise control over solvent properties, including boiling point, vapor pressure, and dissolution characteristics [23] [24].
Research into specialty solvent applications has identified 4-Ethyl-2,6-dimethylheptane as particularly effective in hydrocarbon extraction processes, where its non-polar characteristics enable selective separation of target compounds [25] [21]. The compound demonstrates efficiency rates ranging from 85-95% in hydrocarbon extraction applications, with optimal operating temperatures between 20-80°C [21]. The high volatility of the compound facilitates clean separation from extracted materials through controlled evaporation processes [21].
| Application Type | Solvent Properties | Efficiency (%) | Operating Temperature (°C) | Industry Sector |
|---|---|---|---|---|
| Hydrocarbon Extraction | Non-polar, High volatility | 85-95 | 20-80 | Petroleum [25] |
| Organic Synthesis Solvent | Stable, Low reactivity | 70-90 | 25-100 | Pharmaceuticals [22] |
| Chromatography Mobile Phase | High purity, Consistent | 95-99 | 15-40 | Analytical [22] |
| Degreasing Agent | Effective dissolution | 80-92 | 40-70 | Electronics [22] |
| Extraction Solvent | Selective separation | 75-88 | 30-60 | Food & Beverage [25] |
| Reaction Medium | Inert environment | 90-98 | 50-120 | Chemical Manufacturing [23] |
| Purification Solvent | Clean evaporation | 85-95 | 25-80 | Research & Development [22] |
| Cleaning Agent | Residue-free | 88-96 | 35-65 | Industrial Cleaning [22] |
The specialty chemical industry has increasingly adopted 4-Ethyl-2,6-dimethylheptane derivatives for advanced purification and separation processes [26]. The compound exhibits exceptional performance in complexation extraction methods, particularly in applications requiring precise molecular recognition and separation [26]. Research has demonstrated the effectiveness of branched alkane solvents in facilitating calcium-phenol complexation reactions, achieving yields approaching theoretical maximums through controlled reaction staging [26].
Advanced applications in organic synthesis utilize 4-Ethyl-2,6-dimethylheptane as a reaction medium where chemical inertness and controlled solvation are critical [22]. The compound provides an inert environment for sensitive chemical transformations while offering excellent heat transfer properties and minimal interference with reaction mechanisms [23]. Studies have shown that branched alkane solvents enable reaction efficiencies of 90-98% in specialty chemical manufacturing processes [23].
The conformational landscape of 4-Ethyl-2,6-dimethylheptane represents a complex interplay of steric interactions, van der Waals forces, and torsional preferences that govern the molecular flexibility of branched alkanes [1] [2]. Molecular dynamics simulations provide a comprehensive framework for exploring the dynamic behavior of this substituted heptane derivative, revealing insights into its preferred conformational states and the energy barriers governing transitions between them.
Simulation Methodologies and Force Field Selection
Contemporary molecular dynamics investigations of branched alkanes employ sophisticated force field parameterizations specifically optimized for hydrocarbon systems [3] [4]. The AMBER family of force fields, particularly the modified parameters developed by Nikitin and colleagues, demonstrates superior performance in reproducing both conformational and thermodynamic properties of linear, branched, and cyclic alkanes [4]. These enhanced parameterizations implement two critical modifications: reduction of the Lennard-Jones radius for all sp³ carbons to 1.75 Å and separate optimization of Lennard-Jones well depths for carbons with different degrees of substitution [4].
GROMACS and NAMD represent the predominant software packages for conducting high-performance molecular dynamics simulations of alkane systems [3] [5] [6]. GROMACS demonstrates particular efficiency in processing simulations at rapid pace due to its optimized algorithm designs and code optimization for various hardware architectures [7]. The software's versatility extends to supporting comprehensive force field implementations, including GROMOS87 for united-atom approaches and CHARMM27 for biomolecular systems [5].
Conformational Sampling and Energy Landscapes
The conformational analysis of 4-Ethyl-2,6-dimethylheptane reveals a hierarchical energy landscape dominated by the all-trans configuration, which serves as the global minimum energy conformer [8]. Molecular dynamics simulations spanning microsecond timescales demonstrate that this extended conformation accounts for approximately 78.5% of the populated states at room temperature [2]. The gauche-trans conformations represent the primary alternative states, contributing 18.2% to the ensemble population with a relative energy penalty of 0.65 ± 0.05 kcal/mol [9].
The branching pattern in 4-Ethyl-2,6-dimethylheptane introduces specific steric constraints that influence the conformational preferences [10] [11]. The ethyl substituent at position 4 and methyl groups at positions 2 and 6 create localized steric environments that modulate the torsional preferences of adjacent carbon-carbon bonds. These substituents reduce the relative stability of highly folded conformations, such as the hairpin structures observed in longer linear alkanes [8].
Dynamic Properties and Correlation Functions
Time-correlation functions derived from molecular dynamics trajectories provide quantitative measures of the dynamic flexibility of 4-Ethyl-2,6-dimethylheptane [12]. The autocorrelation function for dihedral angle rotations exhibits characteristic decay times on the order of 10-100 picoseconds, reflecting the rapid interconversion between conformational states [13]. These dynamics are significantly faster than those observed in confined environments or polymer matrices, where the correlation times increase by several orders of magnitude due to restricted molecular motion [12].
The radius of gyration serves as a sensitive probe of molecular compactness and conformational transitions [14]. For 4-Ethyl-2,6-dimethylheptane, the time-averaged radius of gyration fluctuates around 4.2 ± 0.3 Å, indicating a moderately compact structure that reflects the influence of the branching substituents [14]. Comparison with linear heptane derivatives reveals a systematic decrease in molecular dimensions upon branching, consistent with the reduced conformational entropy of substituted alkanes [11].
The electronic structure characteristics of 4-Ethyl-2,6-dimethylheptane provide fundamental insights into its chemical reactivity patterns and susceptibility to various reaction mechanisms [15] [16] [17]. Density functional theory calculations reveal the orbital composition, electron density distribution, and quantum chemical descriptors that govern the molecule's interaction with electrophilic and nucleophilic species.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals of 4-Ethyl-2,6-dimethylheptane exhibit characteristic features of saturated hydrocarbon systems [18] [19]. The highest occupied molecular orbital (HOMO) resides at -9.2 ± 0.1 eV relative to vacuum, while the lowest unoccupied molecular orbital (LUMO) appears at 2.8 ± 0.2 eV, yielding a substantial HOMO-LUMO gap of 12.0 ± 0.2 eV [20]. This large energy separation reflects the chemical inertness typical of saturated alkanes and indicates limited susceptibility to single-electron transfer processes [18].
The spatial distribution of the HOMO reveals contributions from carbon-hydrogen bonds throughout the molecular framework, with enhanced electron density localized at the tertiary carbon centers [16]. The branching pattern creates nodes of increased electron availability that may serve as preferential sites for electrophilic attack. Conversely, the LUMO demonstrates antibonding character distributed across the carbon skeleton, suggesting that nucleophilic interactions would be energetically unfavorable [19].
Quantum Chemical Reactivity Descriptors
Global reactivity descriptors derived from conceptual density functional theory provide quantitative measures of the chemical behavior of 4-Ethyl-2,6-dimethylheptane [20] [21]. The ionization potential, calculated using the M05-2X functional with the 6-311+G(d,p) basis set, yields a value of 9.2 eV, indicating moderate resistance to electron removal [20]. The electron affinity of -2.8 eV reflects the unfavorable nature of electron addition to the saturated hydrocarbon framework [21].
Chemical hardness, defined as η = (IP - EA)/2, evaluates to 6.0 eV for 4-Ethyl-2,6-dimethylheptane, classifying it as a hard species according to Pearson's hard-soft acid-base theory [20]. The electronegativity, calculated as χ = (IP + EA)/2, yields 3.2 eV, placing the molecule in the moderate electronegativity range [21]. The electrophilicity index, ω = χ²/2η, results in 0.85 eV, indicating limited electrophilic character compared to more reactive organic molecules [22].
Electronic Density Distribution and Charge Analysis
Population analysis of the electronic structure reveals the charge distribution patterns that influence intermolecular interactions and reaction selectivity [23]. Natural population analysis demonstrates that carbon atoms in 4-Ethyl-2,6-dimethylheptane carry partial negative charges ranging from -0.12 to -0.18 e⁻, while hydrogen atoms exhibit corresponding positive charges of +0.03 to +0.06 e⁻ [23]. The branching carbons display slightly enhanced negative charge density due to their higher coordination environment.
Electrostatic potential mapping identifies regions of varying electron accessibility across the molecular surface [15]. The methyl and ethyl substituents create localized areas of enhanced electron density that may participate in weak intermolecular interactions such as van der Waals forces and London dispersion attractions [24]. These electrostatic features contribute to the molecule's physical properties and influence its behavior in condensed phases.
Reactivity Site Prediction and Selectivity
Electronic structure calculations enable the prediction of preferred reaction sites and mechanistic pathways for 4-Ethyl-2,6-dimethylheptane [17] [25]. The quantitative descriptor-based alkane nucleophilicity (QDEAN) model provides a framework for evaluating the relative reactivity of different carbon-hydrogen bonds within the molecule [25] [26]. Primary carbon-hydrogen bonds exhibit the lowest nucleophilicity, while tertiary positions demonstrate enhanced reactivity due to their electronic and steric environments [25].
The branching pattern in 4-Ethyl-2,6-dimethylheptane creates a hierarchy of reactivity that depends on the specific reaction mechanism. For radical-mediated processes, the tertiary carbon at position 4 represents the most favorable abstraction site due to the stability of the resulting tertiary radical [27]. Electrophilic substitution reactions may prefer the secondary carbon positions adjacent to the branching points, where electronic activation occurs through hyperconjugative interactions [17].
The systematic investigation of steric effects in substituted heptane derivatives provides fundamental insights into the relationship between molecular structure and conformational behavior [10] [28] [11]. The comparison of 4-Ethyl-2,6-dimethylheptane with related branched alkanes reveals the intricate interplay between substituent size, position, and the resulting conformational preferences.
Steric Energy Analysis and Molecular Stability
Density functional theory calculations employing the M06-2X functional enable the quantitative assessment of steric effects through energy decomposition analysis [11]. The total DFT energy can be partitioned into steric energy (Es[ρ]), electrostatic energy (Ee[ρ]), and fermionic quantum energy (Eq[ρ]) components [11]. This analysis reveals that branched alkanes, including 4-Ethyl-2,6-dimethylheptane, exhibit lower destabilizing DFT steric energy compared to their linear counterparts [11].
The steric energy analysis demonstrates that the branching pattern in 4-Ethyl-2,6-dimethylheptane reduces unfavorable steric interactions by approximately 2.3 kcal/mol relative to the corresponding linear alkane [11]. This energy stabilization arises from the more efficient spatial arrangement of atoms that minimizes repulsive interactions between non-bonded electron pairs [10]. The reduced steric energy is compensated by opposite changes in the quantum energy term, resulting in a net stabilization effect that favors branched structures [11].
Comparative Analysis of Substitution Patterns
The systematic comparison of different heptane derivatives reveals the specific contributions of various substituent arrangements to molecular stability and conformational behavior [29] [8]. Linear heptane exhibits the highest boiling point among isomers due to maximized intermolecular contact area, while branching progressively reduces boiling points through decreased surface area [29]. However, melting points demonstrate more complex trends that depend on molecular symmetry and packing efficiency [29].
4-Ethyl-2,6-dimethylheptane represents an intermediate case between highly branched and linear structures [8]. Its substitution pattern creates moderate steric hindrance that influences both thermodynamic stability and kinetic accessibility of conformational states [10]. Comparison with 2,2-dimethylheptane and 4-ethyl-2,2-dimethylheptane reveals that the distribution of branching points affects the magnitude of steric interactions and the resulting conformational preferences [30] [31].
Steric Hindrance Effects on Molecular Interactions
The steric environment created by the branching pattern in 4-Ethyl-2,6-dimethylheptane significantly influences its interaction with other molecules and reaction selectivity [28] [32]. Steric hindrance analysis demonstrates that the approach of nucleophilic or electrophilic species to reactive sites is modulated by the spatial arrangement of substituents [28]. The ethyl group at position 4 creates a particularly pronounced steric shield that affects the accessibility of adjacent carbon centers [32].
Quantitative assessment of steric effects employs the Weizäcker kinetic energy functional to define steric interactions within the density functional theory framework [11]. This approach reveals that the steric energy in 4-Ethyl-2,6-dimethylheptane is distributed non-uniformly across the molecular framework, with the highest contributions arising from interactions between the ethyl substituent and the adjacent methyl groups [11]. These localized steric interactions influence the preferred conformations and the barriers for conformational interconversion.
Conformational Preferences and Steric Strain
The conformational analysis of substituted heptane derivatives reveals systematic trends in the relationship between steric bulk and preferred molecular geometries [1] [8]. The all-syn contiguous methyl substituent arrangement, while not directly applicable to 4-Ethyl-2,6-dimethylheptane, provides insights into the general principles governing conformational preferences in branched alkanes [1]. The preference for extended conformations in branched systems reflects the minimization of syn-pentane interactions and other destabilizing steric contacts [1].
The introduction of the ethyl substituent at position 4 in 4-Ethyl-2,6-dimethylheptane creates additional conformational complexity compared to simpler branched derivatives [9]. The ethyl group can adopt multiple rotational states that interact differently with the methyl substituents at positions 2 and 6. This conformational multiplicity results in a more complex energy landscape with multiple local minima separated by relatively low energy barriers [9].
Comparative Thermodynamic Analysis
Thermodynamic analysis of substituted heptane derivatives reveals the quantitative relationships between molecular structure and stability [2] [11]. The benchmark calculations using high-level coupled cluster theory demonstrate that 4-Ethyl-2,6-dimethylheptane exhibits intermediate stability among branched heptane isomers [8]. Its formation energy relative to linear heptane reflects the balance between favorable electrostatic interactions and unfavorable steric repulsions [11].
The comparative analysis extends to the evaluation of different theoretical methods for predicting steric effects in substituted alkanes [9] [8]. Double-hybrid functionals such as B2GP-PLYP and B2K-PLYP with dispersion corrections provide the most accurate reproduction of experimental conformational energies [9]. These methods successfully capture the subtle balance between steric repulsion, dispersion attraction, and electrostatic interactions that determine the relative stability of different conformers [9].